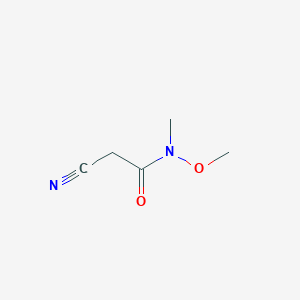![molecular formula C8H9ClN2O3 B3131410 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine CAS No. 353292-84-9](/img/structure/B3131410.png)
2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine
Übersicht
Beschreibung
2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine, also known as 2C-5-MCEP, is a pyrimidine derivative of the 2-chloro-5-methyleneoxazolidin-2-one (MCE) family. It is a synthetic compound that has been used in scientific research for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine has been used in scientific research for its biochemical and physiological effects. It has been used in studies to investigate the effects of various compounds on the central nervous system, to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system. It has also been used in studies to investigate the effects of various compounds on the metabolism and to study the effects of drugs on the endocrine system.
Wirkmechanismus
2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine has been found to act as an agonist of the metabotropic glutamate receptor 5 (mGluR5). It has been shown to activate the mGluR5 receptor, resulting in the release of glutamate and other neurotransmitters. This activation can lead to the activation of various intracellular signaling pathways, which can lead to the activation of various cellular processes.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to have an anxiolytic effect, which can help reduce anxiety and stress. It has also been found to have a neuroprotective effect, which can help protect neurons from damage and death. It has been found to have an anticonvulsant effect, which can help reduce the severity of seizures. In addition, it has been found to have an anti-inflammatory effect, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine has several advantages and limitations for lab experiments. One advantage is that it is relatively simple to synthesize and is available in large quantities. Additionally, it is relatively stable and can be stored for long periods of time. However, it does have some limitations. It is not very soluble in water and can be difficult to dissolve in aqueous solutions. Additionally, it is not very stable in light and can degrade quickly when exposed to light.
Zukünftige Richtungen
There are several potential future directions for further research on 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine. One potential direction is to further investigate the biochemical and physiological effects of this compound. This could include further study of the effects of this compound on the central nervous system, the cardiovascular system, the immune system, the metabolism, and the endocrine system. Additionally, further research could be conducted on the pharmacokinetics and pharmacodynamics of this compound, as well as its potential therapeutic uses. Finally, further research could be conducted on the potential toxicological effects of this compound and its potential interactions with other drugs.
Eigenschaften
IUPAC Name |
methyl 2-(2-chloropyrimidin-5-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(7(12)13-2)14-6-3-10-8(9)11-4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGLVALYYVAOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CN=C(N=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Methoxybenzo[d]isothiazole](/img/structure/B3131382.png)


![2-methyl-4-[(phenylmethyl)oxy]-1H-indole](/img/structure/B3131402.png)

![5'-[4-(Hydroxymethyl)phenyl][1,1':3',1''-terphenyl]-4,4''-dimethanol](/img/structure/B3131405.png)
